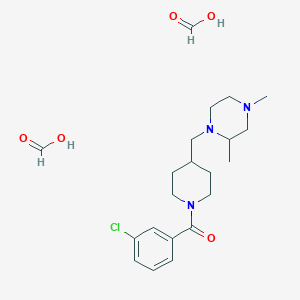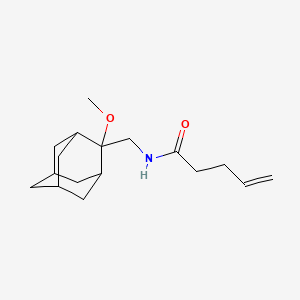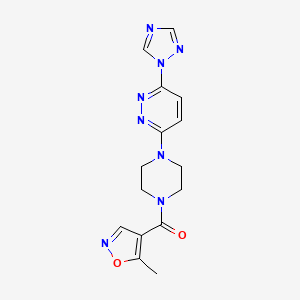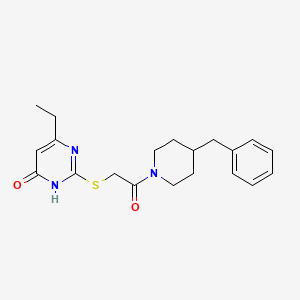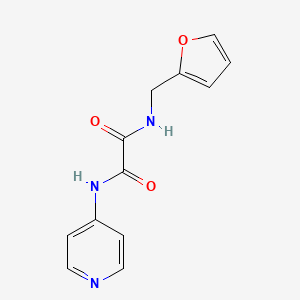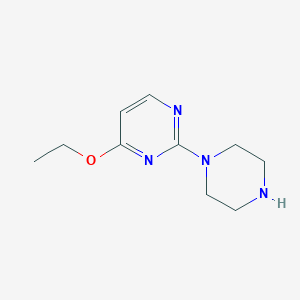![molecular formula C13H21N3O4S2 B2634439 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2415490-04-7](/img/structure/B2634439.png)
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, commonly known as MMPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MMPI is a potent inhibitor of a specific class of enzymes known as matrix metalloproteinases (MMPs), which are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis.
Mécanisme D'action
MMPI exerts its effects by inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis. By inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, MMPI can prevent the degradation of extracellular matrix proteins, thereby reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
MMPI has been shown to have a range of biochemical and physiological effects, particularly in the context of cancer. In animal models of cancer, MMPI has been shown to reduce tumor growth and metastasis, as well as inhibit angiogenesis and induce apoptosis. In addition, MMPI has also been shown to reduce inflammation and oxidative stress, which are associated with many pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MMPI has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of selectivity for 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea. In addition, MMPI has been extensively studied in animal models of cancer, and its effects have been well characterized. However, there are also some limitations to the use of MMPI in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the high cost of synthesis and purification may also limit its use in some experiments.
Orientations Futures
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MMP inhibitors, which may have greater therapeutic potential. Another area of research is the investigation of the potential applications of MMPI in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease. Finally, the development of new delivery systems for MMPI may also enhance its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of MMPI involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 1-methanesulfonyl-4-methoxypiperidine, which is then reacted with thiophen-2-yl isocyanate to form the desired product, MMPI. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are overexpressed in many types of cancer, and their activity is associated with tumor growth, invasion, and metastasis. MMPI has been shown to inhibit the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, thereby reducing tumor growth and metastasis in animal models of cancer. In addition, MMPI has also been studied for its potential applications in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-20-13(5-7-16(8-6-13)22(2,18)19)10-14-12(17)15-11-4-3-9-21-11/h3-4,9H,5-8,10H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBQJWGBNPCDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

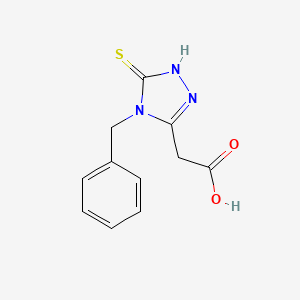
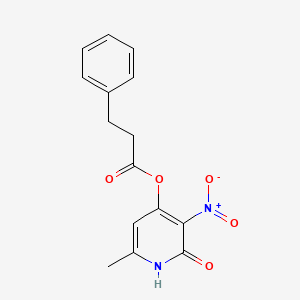
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
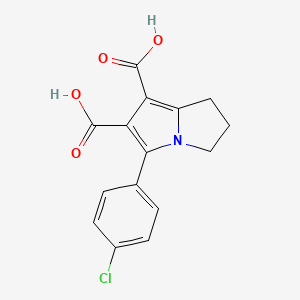
methanone](/img/structure/B2634368.png)
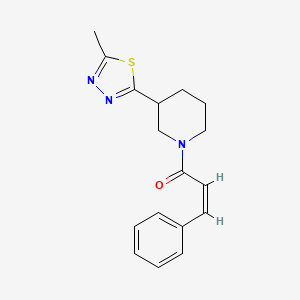
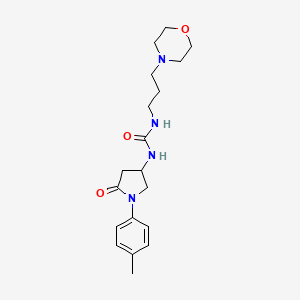
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
